molecular formula C14H10N2O2S B14225135 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- CAS No. 501001-63-4

4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-

Cat. No.: B14225135
CAS No.: 501001-63-4
M. Wt: 270.31 g/mol
InChI Key: MHDOXUQVHKRIMC-UHFFFAOYSA-N
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Description

4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out under basic conditions using sodium hydroxide as a catalyst . Another method involves the use of 1,3-benzothiazolium cations and α-haloketones through ring expansion under ultrasonication .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent .

Properties

CAS No.

501001-63-4

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

3-(4-nitrophenyl)-4H-1,4-benzothiazine

InChI

InChI=1S/C14H10N2O2S/c17-16(18)11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15-13/h1-9,15H

InChI Key

MHDOXUQVHKRIMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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